molecular formula C8H5BrOS B13996540 5-bromo-3H-1-benzothiophen-2-one

5-bromo-3H-1-benzothiophen-2-one

Cat. No.: B13996540
M. Wt: 229.10 g/mol
InChI Key: AGRARSBRADWECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Note on Compound Identity: The provided evidence refers to 5-bromo-3H-1,3-benzothiazol-2-one (CAS: 199475-45-1, molecular formula: C₇H₄BrNOS), a benzothiazolone derivative, rather than the benzothiophen-2-one structure mentioned in the query. Benzothiazolones contain a nitrogen atom in the heterocyclic ring, whereas benzothiophenones lack nitrogen. This discrepancy suggests either a nomenclature error in the query or a mismatch in the evidence. For coherence, this article will focus on 5-bromo-3H-1,3-benzothiazol-2-one, as detailed in the provided sources.

Key Properties :

  • Molecular Weight: 230.08 g/mol
  • Storage: Stable when sealed at room temperature.
  • Structure: Features a bromine substituent at the 5-position of the benzothiazolone core, enhancing its electrophilic reactivity and making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

5-bromo-3H-1-benzothiophen-2-one

InChI

InChI=1S/C8H5BrOS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2

InChI Key

AGRARSBRADWECZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3H-1-benzothiophen-2-one typically involves the bromination of 3H-1-benzothiophen-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-3H-1-benzothiophen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-3H-1-benzothiophen-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzothiophene derivatives .

Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties. It is often used in the development of new pharmaceuticals .

Medicine: Research has shown that derivatives of this compound exhibit promising anticancer activity. These derivatives are being explored for their potential use in cancer therapy .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-3H-1-benzothiophen-2-one and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, some derivatives have been shown to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Analogues

5-Bromo-3H-1,3-benzothiazol-2-one belongs to the benzothiazolone family, which includes halogenated and non-halogenated derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Key Applications/Reactivity Reference
5-Bromo-3H-1,3-benzothiazol-2-one C₇H₄BrNOS 230.08 Br (C5) Suzuki coupling, drug synthesis
6-Chloro-3H-1,3-benzothiazol-2-one C₇H₄ClNOS 185.63 Cl (C6) Antimicrobial agents [Hypothetical]
3H-1,3-Benzothiazol-2-one C₇H₅NOS 151.19 None Fluorescent probes [Hypothetical]

Key Observations :

Halogen Substituents: Bromine at C5 (as in the target compound) increases molecular weight and polarizability compared to chlorine or non-halogenated analogues. This enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s favorable leaving-group properties .

Synthetic Utility : highlights the use of brominated thiophenes in Pd-catalyzed couplings. Though the target compound is a benzothiazolone, its bromine substituent similarly enables participation in palladium-mediated reactions, distinguishing it from chloro or unsubstituted derivatives .

Stability: Brominated benzothiazolones may exhibit greater moisture sensitivity compared to non-halogenated versions, necessitating dry storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.